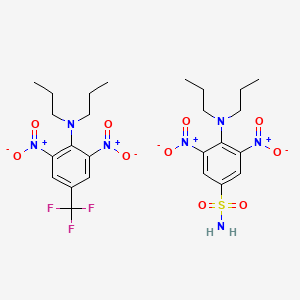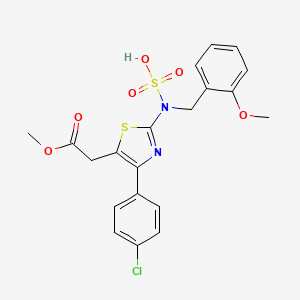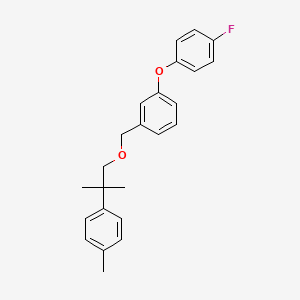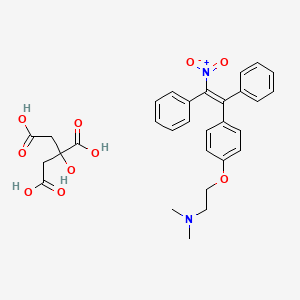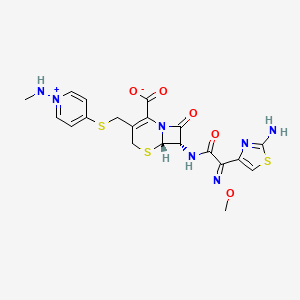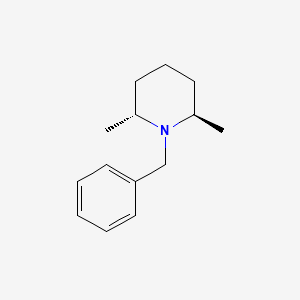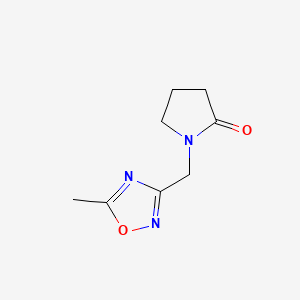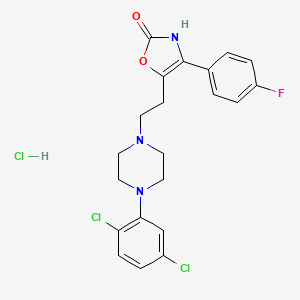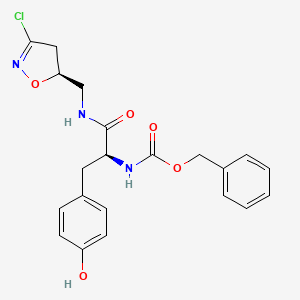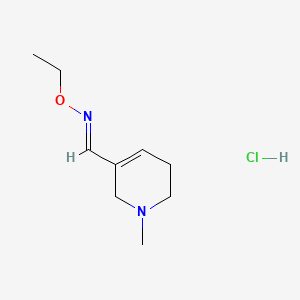
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an ethyloxime group, and a monohydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the methyl group, and the addition of the ethyloxime group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
作用機序
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Methyl-3-pyridinecarboxaldehyde: A related compound with a similar pyridine ring structure.
Ethyloxime derivatives: Compounds with similar ethyloxime groups that may exhibit comparable chemical properties.
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is unique due to its combination of functional groups and the presence of the monohydrochloride salt. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
139886-22-9 |
|---|---|
分子式 |
C9H17ClN2O |
分子量 |
204.70 g/mol |
IUPAC名 |
(E)-N-ethoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-3-12-10-7-9-5-4-6-11(2)8-9;/h5,7H,3-4,6,8H2,1-2H3;1H/b10-7+; |
InChIキー |
DYESESMHQKGWGR-HCUGZAAXSA-N |
異性体SMILES |
CCO/N=C/C1=CCCN(C1)C.Cl |
正規SMILES |
CCON=CC1=CCCN(C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


